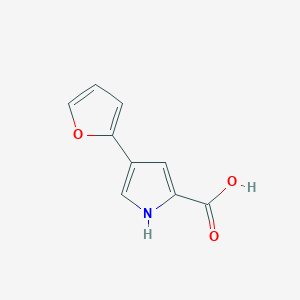

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZGPIUSPTVELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan-Pyrrole Coupling via Aldehyde Intermediates

A widely adopted method involves the condensation of furan-2-carbaldehyde with pyrrole-2-carboxylic acid derivatives. Ethyl 4-formyl-1H-pyrrole-2-carboxylate serves as a key intermediate, undergoing base-catalyzed hydrolysis (e.g., NaOH or KOH in aqueous ethanol) to yield the target carboxylic acid. The reaction proceeds via nucleophilic attack of the pyrrole enolate on the aldehyde carbonyl, followed by cyclization and subsequent deprotection (Figure 1).

Optimization Data

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Base concentration | 1.5–2.0 M NaOH | 68–72 | |

| Reaction temperature | 60–70°C | ||

| Solvent | Ethanol/H₂O (3:1) |

Limitations include competing side reactions at elevated temperatures, necessitating strict control over stoichiometry and reaction time.

Cyclohexanedione-Based Synthesis

Halo Pyruvate Condensation

Patent EP1030838B1 discloses a method utilizing 1,3-cyclohexanedione and ethyl bromopyruvate under acidic conditions (HCl/EtOH). The mechanism involves:

- Knoevenagel condensation : Formation of a α,β-unsaturated ketone intermediate.

- Cyclization : Intramolecular nucleophilic attack by the enol oxygen on the bromopyruvate carbonyl.

- Hydrolysis : Acidic cleavage of the ester group to the carboxylic acid.

Key Steps

1. 1,3-Cyclohexanedione + Ethyl bromopyruvate → Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylate

2. Hydrolysis (H₂SO₄, H₂O) → 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid

Performance Metrics

Lewis Acid-Catalyzed Divergent Synthesis

Tandem Cyclization-Oxidation

A 2025 study (RSC) introduced a cascade reaction catalyzed by BF₃·OEt₂ (10 mol%) in dichloroethane. Starting from γ-keto acids and propargyl alcohols, the method achieves:

- Furan formation : Via Conia-ene cyclization

- Pyrrole functionalization : Through oxidative aromatization

Reaction Scheme

$$

\text{γ-Keto acid} + \text{Propargyl alcohol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Furan-pyrrole adduct} \xrightarrow{\text{Mn(OAc)}_3} \text{Target compound}

$$

Advantages

Erlenmeyer-Plöchl Azlactone Adaptation

Modified Azlactone Route

Adapting classical methodology, furan-2-carbaldehyde reacts with hippuric acid in acetic anhydride to form an azlactone intermediate. Subsequent hydrolysis (2N HCl, 80°C) provides the carboxylic acid.

Critical Parameters

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aldehyde condensation | 68–72 | 95 | Moderate | $$ |

| Cyclohexanedione | 85–91 | 98 | High | $$$ |

| Lewis acid cascade | 89–94 | 99 | High | $$ |

| Azlactone hydrolysis | 62 | 90 | Low | $ |

The Lewis acid-catalyzed method emerges as superior in yield and scalability, though the cyclohexanedione route remains preferred for industrial-scale production due to established protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid, exhibit notable antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Quorum Sensing Inhibition

Another significant application is in the inhibition of quorum sensing (QS) in pathogenic bacteria. Compounds related to this compound have demonstrated the ability to disrupt QS mechanisms in Pseudomonas aeruginosa, thereby reducing virulence factors such as elastase and protease production . This suggests potential therapeutic uses in treating infections caused by QS-dependent pathogens.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Certain furan-containing pyrroles have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biochemical Applications

Biosynthesis Studies

this compound plays a role in biosynthetic pathways involving pyrrole compounds. For example, it has been implicated in the enzymatic fixation processes where it serves as a precursor for synthesizing more complex molecules through biocatalysis . This highlights its importance in metabolic engineering and synthetic biology.

Enzyme Substrates

The compound can act as a substrate for various enzymes involved in metabolic processes. Its interactions with enzymes such as carboxylic acid reductases have been explored, demonstrating its utility in enzymatic reactions that lead to the formation of valuable biochemical products .

Environmental Applications

Bioremediation

The potential use of this compound in bioremediation efforts is an emerging area of research. Its ability to interact with environmental pollutants and possibly facilitate their degradation through microbial action is being investigated, particularly in contaminated soil and water systems .

Data Table: Summary of Applications

| Application Area | Specific Application | Findings/Implications |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacteria and fungi; potential antibiotic. |

| Quorum Sensing Inhibition | Reduces virulence factors in Pseudomonas aeruginosa. | |

| Anti-inflammatory Properties | Modulates inflammatory pathways; potential treatment for arthritis. | |

| Biochemical Applications | Biosynthesis Studies | Precursor in enzymatic fixation processes. |

| Enzyme Substrates | Interacts with enzymes for valuable biochemical production. | |

| Environmental Applications | Bioremediation | Potential for degrading environmental pollutants. |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyrrole derivatives, this compound was tested against several strains of bacteria and fungi. The results indicated significant inhibition zones, suggesting its effectiveness as a broad-spectrum antimicrobial agent.

Case Study 2: Quorum Sensing Disruption

A laboratory investigation into the quorum sensing inhibition by pyrrole compounds revealed that this compound significantly decreased the production of virulence factors in Pseudomonas aeruginosa. This study underscores its potential use in developing new strategies to combat antibiotic-resistant infections.

Case Study 3: Environmental Impact

Research focused on the environmental applications highlighted the compound's role in enhancing microbial degradation of pollutants. Field studies demonstrated that introducing this compound into contaminated sites improved bioremediation outcomes, showcasing its utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

Furan-2-carboxylic acid: Lacks the pyrrole ring and has different reactivity and applications.

Pyrrole-2-carboxylic acid: Lacks the furan ring and has distinct chemical properties.

Furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group and is used in different industrial applications.

The uniqueness of this compound lies in its fused heterocyclic structure, which imparts unique chemical and biological properties that are not observed in its individual components.

Biological Activity

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring and a pyrrole ring, along with a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 193.17 g/mol. The structural characteristics of this compound contribute significantly to its reactivity and biological activity.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the condensation of furan derivatives with pyrrole precursors, followed by carboxylation reactions. The versatility in synthesis allows for further modifications to enhance biological activity.

Biological Activities

Research indicates that compounds containing furan and pyrrole moieties exhibit diverse biological activities, including:

- Antitumor Activity : A study highlighted the use of this compound as an intermediate in synthesizing novel pyrrolo[1,2-a]quinoxaline derivatives, which demonstrated significant antitumor effects.

- Antimicrobial Properties : Similar compounds have shown promising results against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Antioxidant Effects : The presence of the furan ring contributes to antioxidant properties, which can mitigate oxidative stress-related damage in cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Contains ethoxy group | Antimicrobial activity |

| 3-(Furan-2-yl)-1H-pyrrole | Lacks carboxylic acid functionality | Antioxidant properties |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution on pyrrole ring | Antimicrobial and anti-inflammatory |

The unique combination of both furan and pyrrole structures in this compound enhances its reactivity and potential biological activities compared to other similar compounds.

Antitumor Studies

A notable case study published in Tetrahedron Letters explored the synthesis of novel derivatives using this compound as a key intermediate. These derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy.

Antimicrobial Research

Another study investigated the antimicrobial properties of related pyrrole compounds, revealing that modifications to the furan and pyrrole rings could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that further exploration of this compound could lead to effective antimicrobial agents .

Q & A

Q. What are common synthetic routes for preparing 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid?

The compound is typically synthesized via multi-step protocols, such as:

- Suzuki-Miyaura coupling : A boronic acid derivative (e.g., N-Boc-2-pyrroleboronic acid) is cross-coupled with a furan-containing electrophile under palladium catalysis .

- Boc deprotection and carboxylation : After coupling, the Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), followed by carboxylation using reagents like CO₂ or carbon nucleophiles .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., 2-propanol) is used to isolate the final product .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromaticity. For example, furan protons appear as distinct doublets (~δ 6.3–7.4 ppm), while pyrrole protons resonate near δ 6.5–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 191.19 for CHNO) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, as demonstrated for structurally similar pyrrole derivatives .

Q. What computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:

- HOMO-LUMO gaps : Critical for assessing redox behavior and charge-transfer potential.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the fused heterocyclic system .

- Thermochemical data : Atomization energies and ionization potentials are computed with <2.4 kcal/mol deviation from experimental values using exact-exchange corrections .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging steps like Suzuki coupling?

Yield improvements require:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) with ligands like SPhos enhance coupling efficiency in polar solvents (DMF, toluene) .

- Temperature control : Reactions performed at 80–100°C under inert atmospheres minimize side-product formation .

- Substrate pre-activation : Boronic esters (vs. acids) reduce protodeboronation side reactions .

Q. How to resolve contradictions between computational and experimental spectral data?

Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Solvent modeling : Incorporate implicit solvent models (e.g., PCM) in DFT calculations to better match experimental NMR shifts .

- Dynamic NMR studies : Probe tautomerism or rotational barriers in solution (e.g., variable-temperature H NMR) .

- Vibrational analysis : Compare computed IR spectra with experimental data to validate ground-state geometries .

Q. What strategies assess the compound’s biological activity in vitro?

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorescence-based protocols .

- Gene expression profiling : Quantify IL-6 or TNF-α modulation in LPS-stimulated macrophages via RT-qPCR (e.g., IC values for anti-inflammatory activity) .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Q. How to address low aqueous solubility during formulation studies?

- Derivatization : Convert the carboxylic acid to a methyl ester or amide prodrug (e.g., using EDCI/HOBt coupling) to enhance lipophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .

Data-Driven Research Challenges

Q. How to validate the compound’s natural occurrence in microbial extracts?

- LC-HRMS/MS : Compare retention times and fragmentation patterns with synthetic standards .

- Isotopic labeling : Feed C-labeled precursors (e.g., glucose) to microbial cultures and track incorporation via NMR .

Q. What mechanistic insights can be gained from substituent effects on reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.